N-Desethyl Milnacipran-d5 is a deuterated derivative of N-Desethyl Milnacipran, a metabolite of Milnacipran, which is primarily used as an antidepressant and for the treatment of fibromyalgia. This compound is notable for its application in pharmacokinetic studies due to the presence of deuterium, which enhances its stability and reduces metabolic degradation.
N-Desethyl Milnacipran-d5 is synthesized from Milnacipran through various chemical processes. The primary source of information regarding its synthesis and properties can be found in pharmaceutical research articles and chemical databases, such as the PubChem database and specialized chemical suppliers.
N-Desethyl Milnacipran-d5 falls under the category of pharmaceutical compounds and is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structural modifications make it a useful internal standard in analytical chemistry, particularly in mass spectrometry.
The synthesis of N-Desethyl Milnacipran-d5 typically involves the deuteration of N-Desethyl Milnacipran. This process can be achieved using deuterated solvents or reagents under controlled reaction conditions.
The molecular formula of N-Desethyl Milnacipran-d5 is with a molecular weight of 223.33 g/mol. The presence of five deuterium atoms distinguishes it from its non-deuterated counterpart.
N-Desethyl Milnacipran-d5 can participate in various chemical reactions similar to those of its parent compound:
Common reagents used in these reactions include:
N-Desethyl Milnacipran-d5 functions primarily through the inhibition of serotonin and norepinephrine reuptake in the brain, similar to its parent compound Milnacipran. This mechanism increases the availability of these neurotransmitters in synaptic clefts, contributing to its antidepressant effects.
The pharmacological activity involves:
N-Desethyl Milnacipran-d5 serves several scientific purposes:
N-Desethyl Milnacipran-d5 (CAS 1217609-30-7) is a deuterium-labeled metabolite of the antidepressant drug Milnacipran. Its molecular formula is C₁₃H₁₃D₅N₂O, with a precise molecular weight of 223.33 g/mol [1] [5] [6]. The isotopic labeling involves five deuterium atoms (D₅) positioned on the N-ethyl group of the parent compound’s desethyl metabolite, replacing all hydrogen atoms (–CH₂CH₃ → –CD₂CD₃). This modification is strategically designed to retain chemical equivalence to the non-deuterated analog while introducing distinct mass spectral properties [5] [6].
[2H]C([2H])([2H])C([2H])([2H])N=C(O)[C@@]1(C[C@@H]1CN)c2ccccc2 [6] InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 [5] Table 1: Atomic Composition of N-Desethyl Milnacipran-d5
| Element | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 13 | Cyclopropane backbone, phenyl ring |
| Hydrogen (H) | 13 | Phenyl, aminomethyl groups |
| Deuterium (D) | 5 | N-Ethyl group (-CD₂CD₃) |
| Nitrogen (N) | 2 | Aminomethyl (-CH₂NH₂), amide linkage |
| Oxygen (O) | 1 | Amide carbonyl |
The compound exhibits two chiral centers within its cyclopropane ring, adopting the rel-(1R,2S) configuration. This stereochemistry is identical to the pharmacologically active form of Milnacipran, ensuring biochemical relevance as a metabolite [3] [7]. The rigid cyclopropane geometry constrains conformational flexibility, amplifying the significance of stereochemical purity in research applications.
N-Desethyl Milnacipran-d5 is slightly soluble in water (4.1 g/L at 25°C) but exhibits higher solubility in organic solvents like methanol or acetonitrile, aligning with its logP value of 2.13 [3]. The deuterium labeling does not significantly alter polarity compared to its non-deuterated counterpart.
Table 2: Physicochemical Properties of N-Desethyl Milnacipran-d5
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Weight | 223.33 g/mol | High-resolution MS |
| Water Solubility | 4.1 g/L (25°C) | Shake-flask method |
| logP (Partition Coefficient) | 2.13 | Calculated (PubChem) |
| Storage Temperature | –20°C | Manufacturer specifications |
| Density | 1.107 g/cm³ | Estimated (non-deuterated analog) |
The non-deuterated analog (CAS 105310-07-4) has the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.295 g/mol [3]. The mass difference of 5.035 g/mol between the labeled and unlabeled compounds arises exclusively from deuterium substitution.
Table 3: Isotopic vs. Non-Isotopic Comparative Analysis
| Parameter | N-Desethyl Milnacipran-d5 | N-Desethyl Milnacipran |
|---|---|---|
| CAS Number | 1217609-30-7 | 105310-07-4 |
| Molecular Formula | C₁₃H₁₃D₅N₂O | C₁₃H₁₈N₂O |
| Molecular Weight | 223.33 g/mol | 218.295 g/mol |
| Mass Spectral Shift | +5 Da (vs. unlabeled) | Baseline |
| Primary Application | Internal standard for LC-MS/MS | Metabolite reference |
Compound Nomenclature Table
Table 4: Standardized Nomenclature for N-Desethyl Milnacipran-d5
| Synonym | Identifier Type |
|---|---|
| (1R,2S)-rel-2-(Aminomethyl)-N-(ethyl-d5)-1-phenylcyclopropanecarboxamide | IUPAC Name |
| N-Desethyl Milnacipran-d5 | Common Name |
| 1217609-30-7 | CAS Registry Number |
| sc-219110, TRC-D289402 | Vendor Catalog Numbers |
| C₁₃H₁₃D₅N₂O | Molecular Formula |
| 223.33 g/mol | Molecular Weight |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0